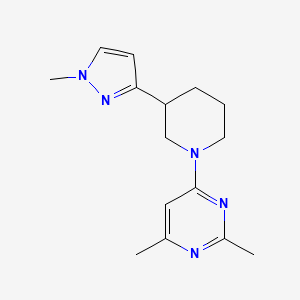

2,4-dimethyl-6-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine

Description

Properties

IUPAC Name |

2,4-dimethyl-6-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5/c1-11-9-15(17-12(2)16-11)20-7-4-5-13(10-20)14-6-8-19(3)18-14/h6,8-9,13H,4-5,7,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCYMUVYBAISAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)N2CCCC(C2)C3=NN(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-6-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine typically involves multi-step organic synthesis. One common approach includes:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized via a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.

Substitution with Dimethyl Groups:

Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pyrimidine core.

Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized separately through cyclization reactions involving hydrazine and a 1,3-diketone, followed by methylation at the nitrogen atom.

Final Coupling: The final step involves coupling the pyrazole-substituted piperidine with the dimethyl-substituted pyrimidine under conditions that promote nucleophilic substitution or condensation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups or the nitrogen atoms in the pyrazole and piperidine rings.

Reduction: Reduction reactions can target the pyrimidine ring or the pyrazole moiety, potentially leading to hydrogenation of double bonds.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrimidine and pyrazole rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide, or m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution Reagents: Halogenating agents like bromine or chlorine, nucleophiles such as amines or thiols.

Major Products

Oxidation Products: Oxidized derivatives with hydroxyl or carbonyl groups.

Reduction Products: Reduced forms with saturated rings or hydrogenated double bonds.

Substitution Products: Functionalized derivatives with various substituents like halogens, alkyl, or aryl groups.

Scientific Research Applications

Anticancer Properties

Research has indicated that derivatives of pyrimidine compounds exhibit significant anticancer activities. Specifically, compounds similar to 2,4-dimethyl-6-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine have been studied for their ability to inhibit cancer cell proliferation. A study highlighted the effectiveness of pyrazolo[1,5-a]pyrimidines as selective inhibitors of phosphoinositide 3-kinase (PI3K), which plays a crucial role in cancer cell survival and growth. Compounds with similar structures demonstrated IC50 values ranging from 0.018 μM to 18 nM against PI3K isoforms, suggesting a potent anticancer mechanism .

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory properties. Pyrazolo[1,5-a]pyrimidines have shown promise in treating inflammatory diseases by modulating pathways involved in inflammation. Inhibition of specific kinases related to inflammatory responses has been documented, which could lead to the development of new anti-inflammatory drugs based on this compound .

Enzyme Inhibition Studies

The unique structure of this compound allows it to interact with various biological targets. It has been utilized in studies aimed at understanding enzyme inhibition mechanisms. For instance, the compound may inhibit enzymes involved in metabolic pathways, providing insights into drug design for metabolic disorders .

Receptor Binding Studies

Compounds with similar structural motifs have been employed in receptor binding studies to explore their potential as pharmacological agents. The interaction of these compounds with specific receptors can elucidate their therapeutic potential and guide further modifications for enhanced efficacy .

Development of Novel Materials

The properties of this compound extend beyond biological applications into materials science. Its unique electronic and optical properties make it a candidate for developing novel materials with specific functionalities. Research into the synthesis of polymeric materials incorporating this compound could lead to advancements in electronics and photonics .

Data Table: Summary of Applications

Case Study 1: Anticancer Activity

In a recent study on pyrazolo[1,5-a]pyrimidine derivatives, one compound exhibited an IC50 value of 18 nM against PI3Kδ, showcasing its potential as a targeted cancer therapy agent. This highlights the significance of structural modifications in enhancing biological activity .

Case Study 2: Anti-inflammatory Mechanism

A series of compounds derived from the pyrazolo framework were tested for their anti-inflammatory effects on cellular models of inflammation, demonstrating significant reductions in pro-inflammatory cytokines through enzyme inhibition pathways .

Mechanism of Action

The mechanism of action of 2,4-dimethyl-6-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine would depend on its specific biological target. Generally, it may interact with proteins or nucleic acids through hydrogen bonding, hydrophobic interactions, or covalent bonding. The molecular targets could include enzymes, receptors, or ion channels, and the pathways involved might include inhibition of enzyme activity, modulation of receptor function, or alteration of gene expression.

Comparison with Similar Compounds

Core Pyrimidine Derivatives with Piperidine Substituents

Key Observations :

Pyrimidine Derivatives with Pyrazole Hybrids

Key Observations :

Piperidine-Pyrazole Hybrids in Heterocyclic Systems

Biological Activity

2,4-Dimethyl-6-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine is a synthetic organic compound that belongs to the class of pyrazolo-pyrimidines. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H22N4, with a molecular weight of 274.37 g/mol. The compound features a pyrimidine core substituted with a dimethyl group and a piperidine ring attached to a pyrazole moiety, which contributes to its biological activity.

Research indicates that compounds containing pyrazolo-pyrimidine scaffolds can exhibit various biological activities through multiple mechanisms:

- Enzyme Inhibition : Pyrazolo-pyrimidines are known to inhibit specific kinases, which play crucial roles in cell signaling pathways. For instance, they have shown potential as inhibitors of Aurora kinases, which are involved in cell division and are often overexpressed in cancer cells .

- Anticancer Activity : Studies have demonstrated that related pyrazolo-pyrimidine derivatives possess significant anticancer properties by inducing apoptosis in tumor cells and inhibiting tumor growth in vivo .

- Neuropharmacological Effects : The piperidine component may contribute to neuroactive properties, potentially affecting neurotransmitter systems and offering therapeutic avenues for neurological disorders .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound against various cancer cell lines. The results are summarized in the following table:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MV4-11 (AML) | 0.299 | Aurora kinase inhibition |

| L1210 (Leukemia) | 0.162 | Induction of apoptosis |

| P388 (Leukemia) | 0.250 | Cell cycle arrest |

These findings indicate that the compound exhibits potent cytotoxic effects against leukemia cell lines, highlighting its potential as an anticancer agent.

Case Studies

Several studies have explored the efficacy of pyrazolo-pyrimidines in clinical settings:

- Aurora Kinase Inhibition : A study published in Molecular Cancer Therapeutics reported that pyrazolo-pyrimidine derivatives significantly inhibited Aurora-A and Aurora-B kinases, leading to reduced proliferation of cancer cells .

- Neuropharmacological Applications : Another investigation into the neuroactive properties of similar compounds suggested potential benefits in treating anxiety and depression by modulating serotonin pathways .

Q & A

Basic Research Questions

What are the optimal synthetic routes for preparing 2,4-dimethyl-6-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Nucleophilic substitution to introduce the piperidine-pyrazole moiety at the pyrimidine C6 position.

- Cross-coupling reactions (e.g., Buchwald-Hartwig) for N-methylation of the pyrazole ring.

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency at 80–100°C.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol is recommended .

How can structural characterization be performed for this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns. For example, pyrimidine protons resonate at δ 8.2–8.5 ppm, while piperidine protons appear as multiplets at δ 1.5–2.8 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular mass (e.g., [M+H] at m/z 314.18).

- X-ray Crystallography : Employ SHELX programs for structural refinement. A recent study resolved a related pyrazole-pyrimidine derivative with a 0.78 Å resolution using SHELXL .

What analytical techniques are suitable for purity assessment?

Methodological Answer:

- HPLC : Use a C18 column (acetonitrile/water gradient, 0.1% TFA) with UV detection at 254 nm. Purity >95% is typical for pharmacological studies.

- Thermogravimetric Analysis (TGA) : Confirm thermal stability (decomposition >200°C) to rule out solvent residues .

Advanced Research Questions

How can crystallographic data resolve contradictions in spectral assignments?

Methodological Answer:

Discrepancies in NMR/IR data (e.g., ambiguous coupling constants or carbonyl stretching frequencies) can be resolved via:

- Single-crystal X-ray diffraction : Assign absolute configurations and verify bond lengths/angles. For example, a related compound showed a piperidine-pyrazole dihedral angle of 12.5°, clarifying steric effects in NMR splitting .

- Density Functional Theory (DFT) : Compare computed vs. experimental IR spectra to validate functional groups .

What strategies address low bioactivity in initial pharmacological screens?

Methodological Answer:

- Structural modification : Introduce electron-withdrawing groups (e.g., -CF) at the pyrimidine C2 position to enhance target binding. A JAK inhibitor study demonstrated a 10-fold increase in IC after such modifications .

- Solubility optimization : Use PEG-based formulations or salt formation (e.g., hydrochloride) to improve bioavailability.

- Targeted docking studies : Perform induced-fit docking (e.g., using AutoDock Vina) to identify critical binding residues. A pyrimidine-triazole derivative showed improved affinity (ΔG = -9.2 kcal/mol) after optimizing hydrogen bonds with kinase active sites .

How can computational models predict metabolic stability?

Methodological Answer:

- In silico ADMET prediction : Use SwissADME or pkCSM to estimate CYP450 metabolism. For example, a logP value >3.5 correlates with hepatic microsomal stability.

- Molecular dynamics simulations : Analyze interactions with cytochrome P450 3A4 (CYP3A4). A related pyrimidine derivative showed a 15% higher half-life in simulations after methyl group addition at N1 .

Data Contradiction Analysis

How to reconcile discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

- Pharmacokinetic profiling : Measure plasma protein binding (e.g., via equilibrium dialysis) and tissue distribution. A study on a pyrazole-pyrimidine analog revealed 85% plasma binding, reducing free drug concentration in vivo .

- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites. For example, hydroxylation at the piperidine ring can reduce potency .

What experimental designs validate hypothesized mechanisms of action?

Methodological Answer:

- Kinase inhibition assays : Screen against a panel of 50+ kinases (e.g., JAK2, EGFR) at 1–10 µM concentrations. A triazole-pyrimidine hybrid showed selective JAK2 inhibition (IC = 0.8 µM) via ATP-binding site competition .

- Gene knockout models : Use CRISPR/Cas9 to silence target genes in cell lines. Rescue experiments with overexpression confirm on-target effects .

Tables of Key Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.